7-Bromo-5-chloro-1H-benzimidazol-2-amine
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Overview
Description
7-Bromo-5-chloro-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities . Benzimidazoles are heterocyclic aromatic organic compounds that have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Bromo-5-chloro-1H-benzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-6-chloro-1H-benzo[d]imidazole with hydrazine hydrate in the presence of sodium acetate in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at 60°C . This method ensures the formation of the desired benzimidazole ring structure.
Chemical Reactions Analysis
7-Bromo-5-chloro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-chloro-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
7-Bromo-5-chloro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:
7-Bromo-4-chloro-1H-indazole: This compound has a similar structure but differs in the position of the chlorine atom.
5,6-Dimethyl-1H-benzimidazole: Known for its role in the structure of vitamin B12.
Thiabendazole: A benzimidazole derivative used as an anthelmintic agent.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
4-bromo-6-chloro-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOJGYGGWAPZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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